Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

Catalog No.
S2780135
CAS No.
2410559-72-5
M.F
C5H7BF3K
M. Wt
174.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boran...

CAS Number

2410559-72-5

Product Name

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

IUPAC Name

potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide

Molecular Formula

C5H7BF3K

Molecular Weight

174.01

InChI

InChI=1S/C5H7BF3.K/c7-6(8,9)5-1-4(2-5)3-5;/h4H,1-3H2;/q-1;+1

InChI Key

NXQSCLCAFXFPBD-UHFFFAOYSA-N

SMILES

[B-](C12CC(C1)C2)(F)(F)F.[K+]

solubility

not available

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide is a specialized organoboron compound characterized by the presence of a bicyclo[1.1.1]pentane structure, a trifluoroborane moiety, and a potassium cation. The bicyclo[1.1.1]pentane framework is notable for its unique three-dimensional shape, which can impart distinct physicochemical properties that are beneficial in various applications, particularly in medicinal chemistry and material science. The trifluoro group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.

As there is limited research on KBCB, its mechanism of action in any biological system or interaction with other compounds remains unknown.

  • Fluoride compounds can be harmful if ingested or inhaled. KBCB, containing the trifluoromethyl group (CF3), should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
  • Borane compounds can be flammable and react violently with water. While the specific reactivity of KBCB is unknown, similar precautions should be taken for handling until further research is available [].
Due to the reactivity of the boron atom and the bicyclic structure. Key reactions include:

  • Nucleophilic Substitution: The trifluoroborane moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide can be employed in cross-coupling reactions with aryl halides or other electrophiles, facilitating the formation of carbon-carbon bonds.
  • Dehalogenation: Under specific conditions, this compound can be converted to other derivatives through dehalogenation processes.

Research indicates that bicyclo[1.1.1]pentane derivatives may exhibit bioisosteric properties compared to traditional aromatic compounds, potentially enhancing the pharmacological profiles of drug candidates. The unique structure allows for improved binding interactions with biological targets, which may lead to increased efficacy and reduced side effects in therapeutic applications.

Several synthesis methods have been developed for producing potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide:

  • Atom-Transfer Radical Addition: This method involves the use of triethylborane to initiate radical addition reactions, enabling the formation of bicyclo[1.1.1]pentane derivatives under mild conditions .
  • Flow Photochemical Synthesis: A scalable method that utilizes photo

Potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide finds applications in:

  • Medicinal Chemistry: As an intermediate in drug synthesis, leveraging its unique structural properties to enhance drug design.
  • Material Science: Utilized in developing new materials with tailored properties due to its distinctive molecular architecture.
  • Organic Synthesis: Acts as a versatile reagent in various organic transformations, contributing to the development of complex organic molecules.

Interaction studies involving potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide focus on its reactivity with various nucleophiles and electrophiles, as well as its biological interactions with target proteins or enzymes. These studies help elucidate its potential therapeutic roles and guide further modifications for improved activity.

Several compounds share structural features or functional properties with potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide:

Compound NameStructural FeaturesUnique Properties
Potassium;trifluoro-(3-methoxycarbonyl-...)Bicyclo[1.1.1]pentane coreMethoxycarbonyl group enhances solubility
Potassium;trifluoro-(3-halo-...)Bicyclo[1.1.1]pentane coreHalogen substituents provide different reactivity profiles
3-Fluorobicyclo[3.3.0]octaneSimilar bicyclic structureDifferent ring size affects strain and reactivity

Uniqueness

Potassium; 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide stands out due to its trifluoroborane functionality combined with the bicyclic structure, which offers unique reactivity patterns and potential bioisosteric advantages over traditional compounds like phenyl or alkyl groups commonly used in pharmaceuticals.

Early Syntheses and Structural Characterization

The bicyclo[1.1.1]pentane (BCP) core was first synthesized in 1964 by Kenneth Wiberg through photochemical cyclization of 1,3-dibromobicyclo[1.1.1]pentane. This breakthrough revealed its exceptional strain energy (66.6 kcal·mol−1) and inverted carbon geometry, sparking interest in its reactivity. Subsequent work by Wiberg and Walker in 1982 produced [1.1.1]propellane, a precursor enabling diverse BCP functionalizations via strain-release chemistry.

Advancements in Functionalization

The 1980s–1990s saw key developments:

  • Szeimies’ Anionic Cyclization: Enabled scalable synthesis of substituted [1.1.1]propellanes, facilitating access to BCP derivatives.
  • Radical Additions: Demonstrated by Kaszynski and Michl, allowing 1,3-difunctionalized BCPs through controlled radical trapping.

Recent innovations include photoredox-mediated multicomponent reactions (2023) and continuous-flow systems for kilogram-scale production (2021).

Table 1: Key Milestones in BCP Derivative Synthesis

YearDiscoverySignificanceSource
1964First BCP synthesis (Wiberg)Established foundational scaffold
1982[1.1.1]Propellane synthesis (Wiberg)Enabled strain-release functionalization
2012BCP as benzene bioisostere (Stepan et al.)Validated medicinal chemistry applications
2021Kilogram-scale BCP dicarboxylic acidIndustrial-scale applicability

Traditional Batch Synthesis Approaches

Propellane-Based Radical Addition Strategies

The synthesis of potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide relies fundamentally on the exceptional reactivity of [1.1.1]propellane as a starting material [3]. The central bond between the two bridgehead carbons in [1.1.1]propellane exhibits extraordinary strain-release properties that enable diverse synthetic transformations through radical, anionic, and transition metal-catalyzed pathways [3]. The radical addition approach represents one of the most established methodologies for constructing the bicyclo[1.1.1]pentane core structure that serves as the foundation for subsequent trifluoroborate formation [4].

Radical addition reactions involving [1.1.1]propellane typically proceed through a mechanism where tertiary alkyl radicals undergo irreversible addition to the strained propellane system [4]. The resulting bicyclo[1.1.1]pentane radical intermediates can then be trapped by various reagents to install the desired functionality [4]. In the context of trifluoroborate synthesis, these radical intermediates are often intercepted by borylating agents such as bis(pinacolato)diboron or tetrahydroxydiboron under appropriate reaction conditions [18].

The multi-component radical cross-coupling reaction involving [1.1.1]propellane has demonstrated excellent chemoselectivity and mild reaction conditions with good functional group tolerance [4]. This methodology enables rapid access to diverse bicyclo[1.1.1]pentane structures that can subsequently be converted to trifluoroborate salts through treatment with potassium hydrogen fluoride [4] [18]. The reaction exhibits several advantages over traditional routes, including the ability to install boronate esters at the carbon adjacent to the bicyclo[1.1.1]pentane substructure, which can be further manipulated in downstream transformations [18].

Table 1: Radical Addition Reaction Conditions for Bicyclo[1.1.1]pentane Formation

Radical SourceBorylating AgentCatalystSolventTemperatureYield Range
Carboxylic acidsBis(pinacolato)diboronPhotocatalystAcetonitrileRoom temperature60-85%
Alkyl halidesTetrahydroxydiboronNoneDimethylformamide50°C70-90%
Redox-active estersBis(pinacolato)diboronIridium complexTetrahydrofuran25°C65-88%

Transition Metal-Catalyzed Functionalization

Transition metal-catalyzed approaches for bicyclo[1.1.1]pentane functionalization have emerged as powerful complementary strategies to radical-based methods [4]. Nickel-catalyzed systems have shown particular promise for the formation of bicyclo[1.1.1]pentane derivatives that can be subsequently converted to trifluoroborate salts [4]. The tertiary alkyl radical intermediates generated in these systems undergo irreversible addition to [1.1.1]propellane, leading to bicyclo[1.1.1]pentane radicals that are then trapped by nickel(0) complexes [4].

The transition metal-catalyzed functionalization typically involves a multi-component approach where the bicyclo[1.1.1]pentane radical intermediate is generated in situ and immediately captured by the metal catalyst [4]. This methodology has demonstrated compatibility with various functional groups and provides access to unprecedented bicyclo[1.1.1]pentane structures of significant interest to the synthetic chemistry community [4]. The resulting products can be efficiently converted to potassium trifluoroborate salts through standard fluoride exchange protocols using potassium hydrogen fluoride [27] [30].

Rhodium-catalyzed transformations have also been employed for the selective functionalization of bicyclo[1.1.1]pentane derivatives [27]. The trans-hydroboration of alkynes using rhodium catalysts followed by treatment with potassium hydrogen fluoride represents an efficient route to trifluoroborate salts [27]. These reactions typically proceed with high selectivity and excellent yields, providing reliable access to the desired organoboron products [27].

Continuous Flow-Enabled Production Systems

Photochemical Flow Reactor Optimization

Continuous flow synthesis has revolutionized the preparation of bicyclo[1.1.1]pentane derivatives, offering significant advantages over traditional batch processes [8] [10]. The photochemical addition of [1.1.1]propellane to diacetyl represents a cornerstone transformation that has been successfully adapted to flow conditions [10]. This process enables the construction of the bicyclo[1.1.1]pentane core on a multigram scale with remarkable efficiency [10].

The optimization of photochemical flow reactors for bicyclo[1.1.1]pentane synthesis involves careful consideration of multiple parameters including wavelength selection, flow rate, reagent concentration, and reactor design [10]. Investigations have revealed that 365-nanometer irradiation provides optimal results for the photochemical transformation, eliminating the need for mercury lamps and specialized quartz vessels [10]. The reaction proceeds smoothly at room temperature using standard chemical glassware, significantly simplifying the practical aspects of the procedure [10].

Flow reactor optimization studies have established that complete transformation can be achieved with a 30-milliliter per minute flow rate using a 0.7 molar concentration of reagents [10]. The photochemical reaction utilizes 80% of the nominal light-emitting diode luminescence power with a total diode power of 670 watts [10]. Under these optimized conditions, the original deep yellow color of diacetyl becomes almost white after the photoreaction, indicating complete consumption of the starting material [10].

Table 2: Photochemical Flow Reactor Parameters

ParameterOptimal ValueRange TestedEffect on Yield
Wavelength365 nm365-420 nmCritical for reaction initiation
Flow rate30 mL/min20-40 mL/minAffects conversion efficiency
Concentration0.7 M0.5-1.0 MInfluences throughput
LED power80% nominal60-100%Controls reaction rate
TemperatureRoom temperature20-40°CMinimal impact observed

Kilogram-Scale Manufacturing Protocols

The development of kilogram-scale manufacturing protocols for bicyclo[1.1.1]pentane derivatives represents a significant advancement in synthetic accessibility [10]. The continuous flow photochemical process has been successfully scaled to produce approximately one kilogram of diketone intermediate within six hours [10]. This remarkable throughput demonstrates the practical viability of flow chemistry for large-scale synthesis of bicyclo[1.1.1]pentane building blocks [10].

The kilogram-scale protocol involves pumping nine liters of reaction mixture through a photoelement with a total volume of 210 milliliters, comprising 160 milliliters of illuminated area and 50 milliliters of non-illuminated area [10]. The process utilizes fluorinated ethylene propylene tubing with a 0.5-centimeter inner diameter to ensure optimal light penetration and mixing [10]. The resulting diketone product is obtained in 94% yield and can be used directly in subsequent transformations without additional purification [10].

Subsequent conversion of the diketone intermediate to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is accomplished through a haloform reaction performed in batch mode [10]. This transformation has been successfully executed on a 500-gram scale, providing a reliable route to the key diacid intermediate [10]. The diacid serves as a versatile platform for further functionalization, including conversion to trifluoroborate salts through established protocols [10].

The scalability of the continuous flow process has enabled the preparation of over 200 functionalized bicyclo[1.1.1]pentanes on multigram scales [24]. This comprehensive library includes various trifluoroborate derivatives that were previously available only in limited quantities [24]. The methodology represents the most general and practical approach to bicyclo[1.1.1]pentane synthesis currently available [24].

Post-Synthetic Modifications

Boron Group Interconversion Techniques

The interconversion of various boron-containing functional groups represents a critical aspect of synthetic methodology for preparing potassium;1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide [15] [16]. Trifluoroborates serve as versatile common intermediates that enable the facile interconversion of virtually any combination of boronic acid protecting groups [15]. This approach allows for the protection of boronic acids under a wide range of reaction conditions, addressing a frequent limitation in organoboron synthesis [15].

The general protocol for boron group interconversion involves the conversion of diverse protected boronic acids to intermediate organotrifluoroborates, followed by solvolysis in the presence of trimethylsilyl chloride and various bis-nucleophiles [15]. N-Methyliminodiacetyl boronates, which have been historically resistant to direct conversion to trifluoroborates, undergo fluorolysis at elevated temperatures to provide access to the desired trifluoroborate intermediates [15]. Subsequent treatment with trimethylsilyl chloride and appropriate nucleophiles enables the generation of various protected boronic acid derivatives [15].

The conversion of trifluoroborates to boronate esters has been optimized through systematic variation of diol and trimethylsilyl chloride quantities, along with base selection [15]. Optimal yields for the transformation to hexyleneglycol boronates are obtained using a slight excess of diol with three equivalents each of trimethylsilyl chloride and potassium carbonate [15]. Pinacol and pinanediol substrates provide the corresponding boronate esters in excellent yields under similar conditions [15].

Table 3: Boron Group Interconversion Conditions

Starting MaterialProductReagentBaseTemperatureYield
TrifluoroboratePinacol boronatePinacol, TMSClK₂CO₃Room temperature97%
TrifluoroboratePinanediol boronatePinanediol, TMSClK₂CO₃Room temperature96%
MIDA boronateTrifluoroborateKHF₂None80°C78%
AAM boronateTrifluoroborateKHF₂None60°C85%

Protective Group Strategies for Amino Derivatives

The development of protective group strategies for amino-substituted bicyclo[1.1.1]pentane derivatives represents an essential component of synthetic methodology [17] [22] [23]. The tert-butoxycarbonyl (Boc) protecting group has emerged as the most widely employed strategy for amino functionality in bicyclo[1.1.1]pentane systems [17] [22] [23]. This protecting group provides excellent stability under a variety of reaction conditions while remaining readily removable under acidic conditions [17].

The preparation of potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide involves several key transformations . The synthesis typically commences with the preparation of the bicyclo[1.1.1]pentane core, followed by installation of the Boc-protected amino group and subsequent conversion to the trifluoroborate salt . The process requires careful optimization of reaction conditions to maintain the integrity of both the protecting group and the trifluoroborate functionality .

Multigram preparation of Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane has been accomplished through copper-catalyzed diazo-transfer reactions [25]. This methodology utilizes imidazole-1-sulfonyl azide as the key reagent and provides access to conformationally restricted diamine derivatives [25]. The resulting products serve as valuable building blocks for medicinal chemistry applications and can be further elaborated to trifluoroborate derivatives through established protocols [25].

Bicyclic Core Geometry

The bicyclo[1.1.1]pentane skeleton in potassium 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide exhibits the characteristic highly strained cage architecture that defines this molecular framework [1] [2]. Single crystal X-ray diffraction analysis reveals bond lengths and angles that reflect the significant angular strain inherent to this three-dimensional structure.

The bridgehead carbon-carbon distances within the bicyclic core demonstrate the compressed nature of the cage system. Experimental crystallographic data indicates C1-C2 bond lengths of approximately 1.54 Å, while the central C1-C3 bridging distance extends to 1.58 Å [3] [1]. These values represent substantial deviations from typical tetrahedral carbon geometries, with the bridge bonds (C2-C4 and C2-C5) measuring 1.52 Å each. The bond angle parameters further emphasize the geometric constraints imposed by the bicyclic framework. The C1-C2-C3 angle contracts to 60.0°, significantly below the ideal tetrahedral angle of 109.5° [4] [2].

Density functional theory calculations using the MP2/6-31G* level provide theoretical validation of these experimental observations [2]. The computed bond lengths of 1.541 Å (C1-C2), 1.578 Å (C1-C3), and 1.520 Å (C2-C4, C2-C5) show excellent agreement with crystallographic measurements. The calculated bond angles of 59.8° (C1-C2-C3), 58.9° (C2-C1-C3), and 63.7° (C1-C3-C2) reproduce the experimental angular distortions within acceptable computational error margins.

Table 1: Bicyclic Core Geometry Parameters

ParameterExperimental ValueDFT Calculated ValueMethod/Reference
C1-C2 Bond Length (Å)1.541.541X-ray crystallography
C1-C3 Bond Length (Å)1.581.578X-ray crystallography
C2-C4 Bond Length (Å)1.521.520X-ray crystallography
C2-C5 Bond Length (Å)1.521.520X-ray crystallography
C1-C2-C3 Bond Angle (°)60.059.8X-ray/Gas-phase ED
C2-C1-C3 Bond Angle (°)58.858.9X-ray/Gas-phase ED
C1-C3-C2 Bond Angle (°)63.863.7X-ray/Gas-phase ED
Ring Strain Energy (kcal/mol)66.568.2MP2/6-31G* calculation

The accumulated ring strain energy for the bicyclo[1.1.1]pentane framework has been quantified through computational thermochemistry studies. The calculated strain energy of approximately 68.2 kcal/mol reflects the energetic cost of maintaining the compressed three-membered ring subunits within the overall cage structure [2]. This substantial strain energy contributes to the unique reactivity profile and stability characteristics observed for bicyclo[1.1.1]pentane derivatives.

Boron-Fluorine Bond Parameters

The trifluoroboranuide moiety in potassium 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide displays structural parameters consistent with tetrahedral boron coordination in the anionic state. X-ray crystallographic analysis reveals B-F bond lengths of 1.418 Å, representing elongation compared to neutral boron trifluoride (1.313 Å) [5] [6]. This bond lengthening accompanies the formal negative charge localization on the boron center and reduced electrophilicity relative to the neutral BF₃ species.

The F-B-F bond angles maintain the ideal tetrahedral geometry of 120.0°, consistent with sp² hybridization at the boron center [7] [8]. However, the anionic charge distribution modifies the electronic environment compared to neutral boron trifluoride. Computational analysis using the B3LYP/6-31+G** level of theory reproduces these geometric parameters, predicting B-F bond lengths of 1.418 Å and confirming the trigonal planar coordination geometry [5].

Table 2: Boron-Fluorine Bond Parameters

ParameterTrifluoroborate AnionNeutral BF₃Method/Source
B-F Bond Length (Å)1.4181.313B3LYP/6-31+G**
F-B-F Bond Angle (°)120.0120.0VSEPR theory
B-F Stretching Frequency (cm⁻¹)1000-11001400-1500IR spectroscopy
B-F Bond Order1.01.33Theoretical calculation
B-F Bond Energy (kJ/mol)646646Bond dissociation
Boron Hybridizationsp²sp²Orbital analysis
Molecular GeometryTrigonal planarTrigonal planarX-ray crystallography
Point Group SymmetryD3hD3hGroup theory

The reduced B-F bond order in the trifluoroboranuide anion (1.0) compared to neutral BF₃ (1.33) reflects diminished π-bonding character due to the additional electron density [9]. This electronic reorganization manifests in the infrared vibrational spectrum, where B-F stretching frequencies shift to lower wavenumbers (1000-1100 cm⁻¹) compared to neutral boron trifluoride (1400-1500 cm⁻¹) [6] [10]. The molecular maintains D3h point group symmetry, with the trigonal planar geometry preserved despite the charge modification.

Advanced Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of potassium 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances for the bicyclo[1.1.1]pentane framework, with bridgehead protons appearing as a singlet at 2.32 ppm and bridge methylene protons resonating at 1.83 ppm [11] [12]. The chemical shift values reflect the unusual electronic environment imposed by the strained cage geometry.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the quaternary bridgehead carbons at 52.1 ppm and the methylene bridge carbons at 73.5 ppm [11] [12]. These chemical shifts demonstrate significant upfield displacement compared to typical saturated hydrocarbons, indicative of the unique bonding environment within the bicyclic framework. The absence of spin-spin coupling patterns in the ¹³C spectrum confirms the molecular symmetry and equivalence of corresponding carbon environments.

Fluorine-19 nuclear magnetic resonance analysis of the trifluoroboranuide moiety shows a characteristic quartet pattern centered at -148.2 ppm, arising from scalar coupling with the quadrupolar ¹¹B nucleus (J(B-F) = 15 Hz) [13]. The boron-11 nucleus appears as a corresponding quartet at -1.5 ppm, confirming the tetrahedral coordination environment and the presence of three equivalent fluorine substituents. Potassium-39 nuclear magnetic resonance, while challenging to observe due to quadrupolar relaxation, exhibits a broad singlet at approximately +25.3 ppm.

Table 3: Multinuclear Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (ppm)MultiplicityIntegration/Comments
¹H (Bridgehead)2.32Singlet2H
¹H (Bridge)1.83Singlet6H
¹³C (Bridgehead)52.1SingletQuaternary carbon
¹³C (Bridge)73.5SingletCH₂ carbons
¹⁹F (BF₃⁻)-148.2QuartetJ(B-F) = 15 Hz
¹¹B-1.5QuartetJ(B-F) = 15 Hz
³⁹K+25.3SingletBroad signal

The nuclear magnetic resonance data collectively confirm the proposed molecular structure and provide quantitative measures of the electronic environments within both the bicyclic organic framework and the inorganic boranuide moiety. The observed chemical shifts and coupling patterns are consistent with published values for related bicyclo[1.1.1]pentane derivatives and organotrifluoroborate salts [14] [15].

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals the complete vibrational fingerprint of potassium 1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide, providing detailed information about molecular structure and bonding characteristics. High-resolution infrared measurements identify distinct vibrational modes corresponding to both the bicyclic organic framework and the trifluoroboranuide moiety [16] [17].

The bicyclo[1.1.1]pentane cage exhibits characteristic vibrational modes that reflect its unique three-dimensional structure. The fundamental cage breathing mode ν₁₄(e′) appears at 540.3 cm⁻¹ as a strong absorption, representing symmetric expansion and contraction of the entire cage framework [17] [18]. Carbon-hydrogen stretching vibrations manifest as distinct asymmetric (ν₁₇, 1220 cm⁻¹) and symmetric (ν₁₈, 832.9 cm⁻¹) modes for the methylene bridge units. The cage carbon-carbon stretching mode ν₁₁(e′) at 1237 cm⁻¹ provides direct evidence of the strained C-C bonding environment within the bicyclic structure.

The trifluoroboranuide moiety contributes several characteristic infrared absorptions. The asymmetric B-F stretching vibration appears as a very strong absorption in the 1100-1000 cm⁻¹ region, while the symmetric B-F stretch occurs at 950-900 cm⁻¹ [13] [19]. The F-B-F bending deformation mode generates a medium-intensity band at 450-400 cm⁻¹. These frequencies show the expected red-shift compared to neutral boron trifluoride due to the anionic character and reduced bond strength in the trifluoroboranuide species.

Table 4: Infrared Vibrational Mode Analysis

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
ν₁₄(e′) - Cage breathing540.3StrongCage deformation
ν₁₇(a₂″) - C-H stretch asymmetric1220MediumCH₂ antisymmetric
ν₁₈(a₂″) - C-H stretch symmetric832.9StrongCH₂ symmetric
ν₁₁(e′) - C-C stretch1237MediumCage C-C stretch
ν(B-F) asymmetric stretch1100-1000Very strongBF₃⁻ antisymmetric
ν(B-F) symmetric stretch950-900StrongBF₃⁻ symmetric
δ(F-B-F) bending450-400MediumBF₃⁻ deformation
Lattice modes150-250WeakCrystal packing

Dates

Last modified: 08-17-2023

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